1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxylic acid
Overview
Description
1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxylic acid is a heterocyclic compound that features a triazolopyrimidine core fused with an azetidine ring.
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit antimicrobial and antitumor activities , suggesting that they may target enzymes or proteins essential for microbial growth or tumor cell proliferation.
Mode of Action
Based on the activities of similar compounds, it can be hypothesized that it may interact with its targets, leading to inhibition or modulation of their activity, which in turn affects the growth and proliferation of microbes or tumor cells .
Biochemical Pathways
Given its potential antimicrobial and antitumor activities, it may impact pathways related to cell growth, proliferation, and survival .
Result of Action
Based on the reported antimicrobial and antitumor activities of similar compounds, it can be inferred that the compound may lead to the inhibition of microbial growth or tumor cell proliferation .
Biochemical Analysis
Biochemical Properties
1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxylic acid plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound’s interaction with proteins often involves binding to active sites, leading to inhibition or activation of enzymatic activity. For instance, it may inhibit enzymes like DNA gyrase, which is crucial for DNA replication and transcription .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to affect the expression of genes involved in cell cycle regulation, apoptosis, and stress response. Additionally, it can alter cellular metabolism by inhibiting key metabolic enzymes, leading to changes in energy production and biosynthetic processes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, leading to inhibition or activation of their activity. This binding often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The compound may also influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained inhibition of target enzymes and prolonged changes in gene expression and cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects without significant toxicity. At higher doses, it can cause adverse effects, including toxicity and disruption of normal cellular functions. Threshold effects have been observed, where a certain dosage is required to achieve the desired biochemical and cellular effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound can inhibit enzymes such as DNA gyrase, affecting DNA replication and transcription. It may also interact with other metabolic enzymes, leading to changes in metabolite levels and overall metabolic balance .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. The compound’s distribution is crucial for its efficacy, as it needs to reach its target sites to exert its biochemical effects .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can affect its interactions with biomolecules and its overall biochemical effects. For example, localization to the nucleus may enhance its ability to modulate gene expression .
Preparation Methods
The synthesis of 1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxylic acid typically involves multi-step synthetic routes. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 3-ethyl-1H-[1,2,3]triazolo[4,5-d]pyrimidine with azetidine-3-carboxylic acid in the presence of a base such as potassium carbonate (K₂CO₃) in a solvent like dimethylformamide (DMF) can yield the desired compound .
Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity. This can include the use of automated synthesis equipment and continuous flow reactors to ensure consistent reaction conditions and scalability .
Chemical Reactions Analysis
1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the context of antiviral and anticancer research.
Medicine: It is investigated for its therapeutic potential in treating viral infections and cancer due to its ability to interfere with specific molecular pathways.
Comparison with Similar Compounds
Similar compounds to 1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxylic acid include other triazolopyrimidine derivatives and azetidine-containing molecules. These compounds share structural similarities but may differ in their specific functional groups or substituents, leading to variations in their chemical reactivity and biological activity .
Some similar compounds include:
- 1H-[1,2,3]triazolo[4,5-d]pyrimidine derivatives
- Azetidine-3-carboxylic acid derivatives
- Triazolopyrimidine-based antiviral agents
The uniqueness of this compound lies in its specific combination of the triazolopyrimidine core with the azetidine ring, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
1-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N6O2/c1-2-16-9-7(13-14-16)8(11-5-12-9)15-3-6(4-15)10(17)18/h5-6H,2-4H2,1H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLAQGJPRCJVYTN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=NC=N2)N3CC(C3)C(=O)O)N=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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